alpha-Himachalene

Catalog No.
S573934
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Himachalene

Product Name

alpha-Himachalene

IUPAC Name

3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3

InChI Key

ZJSIKVDEOWWVEH-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Alpha-himachalene is a himachalene.

Alpha-himachalene is a naturally occurring sesquiterpene, specifically classified as a himachalene, with the molecular formula C15H24C_{15}H_{24}. It is predominantly found in the essential oils of various plants, including Cedrus deodara (Himalayan cedar) and Capsicum annuum (bell pepper) . Alpha-himachalene exhibits a unique bicyclic structure, contributing to its distinctive aroma and potential biological activities. The compound is characterized by its complex arrangement of carbon atoms, which influences its reactivity and interactions with biological systems.

, primarily due to its unsaturated structure. Notable reactions include:

  • Epoxidation: Alpha-himachalene can undergo regioselective epoxidation to form diepoxide derivatives, which exhibit specific stereochemical properties .
  • Diels-Alder Reactions: It can also participate in Diels-Alder cycloaddition reactions, leading to the formation of various functionalized products .
  • Photoaddition: Under UV light, alpha-himachalene can engage in [2+2] photoaddition reactions, resulting in new cyclic structures .

These reactions are significant for the synthesis of more complex organic compounds and for exploring the biological activity of derivatives.

Alpha-himachalene has garnered attention for its potential biological activities. Studies indicate that it possesses antimicrobial properties and may exhibit anti-inflammatory effects. For instance, derivatives of alpha-himachalene have shown promising results in inhibiting the growth of certain bacteria and fungi. Additionally, some research suggests that it may interact with neurotransmitter systems, indicating potential applications in pharmacology .

The synthesis of alpha-himachalene can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting alpha-himachalene from natural sources like cedar wood oil .
  • Total Synthesis: Researchers have developed synthetic routes that include multi-step processes involving cyclization and functional group transformations. For example, a total synthesis method involves starting from simpler precursors through a series of

Alpha-himachalene has several applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing new antimicrobial and anti-inflammatory drugs.
  • Agriculture: It may serve as a natural pesticide or fungicide due to its antimicrobial properties .

Research on alpha-himachalene's interactions with biological systems has shown that it can bind effectively to certain proteins involved in neurotransmitter activity. Molecular docking studies suggest that alpha-himachalene derivatives may interact with targets related to inflammation and infection pathways, highlighting its potential therapeutic applications .

Several compounds are structurally similar to alpha-himachalene, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Beta-himachaleneSesquiterpeneSimilar aroma; different biological activity
HimachaloneSesquiterpeneExhibits anti-inflammatory properties; used in synthesis
Cis-himachalolSesquiterpeneKnown for its neuroprotective effects; derived from himachalenes
Trans-himachalolSesquiterpenePotential therapeutic applications; synthesized from himachalenes

Alpha-himachalene stands out due to its unique structural features and specific biological interactions that differentiate it from these similar compounds. Its versatility in

Molecular Architecture and Functional Groups

Alpha-Himachalene possesses a molecular formula of C₁₅H₂₄ with a molecular weight of 204.35 grams per mole, establishing it as a typical sesquiterpenoid compound [1] [2]. The molecular architecture consists of a bicyclic fused ring system comprising a seven-membered cycloheptene ring fused to a six-membered benzene ring that is partially saturated [5] [7].

The compound's structural framework is built upon a benzocycloheptene backbone, specifically classified as a 1H-benzo [7]annulene derivative [1] [2]. The ring system exhibits significant structural complexity due to the presence of multiple substituents and the inherent strain associated with the seven-membered ring configuration [23] .

Molecular PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Exact Mass204.187800 g/mol
Heavy Atom Count15
Ring Count2
Rotatable Bond Count0

The functional group composition of alpha-Himachalene includes several key structural elements [1] [4]. The primary functional groups consist of alkene functionality represented by a carbon-carbon double bond, multiple methyl substituents, and a terminal methylidene group [5] [7]. The methylidene group, characterized by the presence of a terminal =CH₂ moiety at position 9, represents a distinctive structural feature that contributes to the compound's reactivity profile [25] [26].

Three methyl groups are strategically positioned within the molecular framework, with substituents located at positions 3, 5, and 5, creating a 3,5,5-trimethyl substitution pattern [1] [2]. This specific arrangement of methyl groups significantly influences the compound's three-dimensional conformation and contributes to its stereochemical complexity [4] [5].

The bicyclic system is connected through two bridgehead carbons that serve as junction points between the seven-membered and six-membered rings [23] . The double bond is primarily located within the seven-membered ring system, contributing to the overall unsaturation of the molecule [25] [31].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The systematic nomenclature of alpha-Himachalene follows International Union of Pure and Applied Chemistry guidelines, resulting in the official name: 3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo [7]annulene [1] [2]. This comprehensive naming system accurately describes the compound's structural features, including the substitution pattern, degree of saturation, and ring system architecture [5] [7].

Alternative systematic names for alpha-Himachalene include 1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-, which provides an alternative description of the same molecular structure [1] [3]. The compound is also systematically referred to as 3,5,5-trimethyl-9-methylene-2,4a,5,6,7,8,9,9a-octahydro-1H-benzo [7]annulene in certain nomenclature systems [2] [5].

The International Union of Pure and Applied Chemistry naming convention for alpha-Himachalene reflects the compound's classification within the broader category of benzocycloheptene derivatives [7] [26]. The systematic name incorporates specific positional descriptors that indicate the exact locations of substituents and the degree of hydrogenation within each ring system [1] [4].

Nomenclature SystemName
International Union of Pure and Applied Chemistry Name3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo [7]annulene
Alternative Systematic Name1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-
Common Namealpha-Himachalene
Chemical Abstracts Service Registry Number3853-83-6

The compound's International Chemical Identifier Key is designated as ZJSIKVDEOWWVEH-UHFFFAOYSA-N, providing a unique digital fingerprint for computational and database applications [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as CC1=CC2C(CC1)C(=C)CCCC2(C)C, which encodes the complete structural information in a linear format [4] [5].

Stereochemical Variants and Enantiomerism

Alpha-Himachalene exhibits significant stereochemical complexity due to the presence of multiple chiral centers within its bicyclic framework [3] [4]. The compound exists in several stereoisomeric forms, with the most prominent being the (-)-alpha-Himachalene enantiomer, which possesses the (4aS,9aR) absolute configuration [3] [4].

The primary stereochemical variants of alpha-Himachalene include the (-)-alpha-Himachalene form, which represents the (1R,6S)-stereoisomer of cis-alpha-himachalene [3] [18]. This particular enantiomer has been extensively characterized and is commonly found in natural sources, particularly in essential oils derived from coniferous species [4] [16].

StereoisomerConfigurationChemical Abstracts Service NumberChEBI Identifier
(-)-alpha-Himachalene(4aS,9aR)3853-83-6CHEBI:49218
alpha-cis-Himachalenecis configuration3853-83-6CHEBI:49218
(1R,6S)-alpha-himachalene(1R,6S)-stereoisomerNot specifiedNot specified
(1S,6R)-alpha-himachalene(1S,6R)-stereoisomerNot specifiedNot specified

The enantiomeric relationship between different forms of alpha-Himachalene has been established through various analytical techniques, including vibrational circular dichroism spectroscopy and nuclear magnetic resonance analysis [14] [25]. The (1S,6R)-alpha-himachalene represents the enantiomeric counterpart to the (1R,6S) form, demonstrating the compound's inherent chirality [3] [18].

Stereochemical assignments for alpha-Himachalene have been confirmed through advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance experiments that establish the spatial relationships between different atomic centers [25] [27]. The compound's stereochemistry significantly influences its biological activity and chemical reactivity profile [12] [13].

The absolute configuration of alpha-Himachalene has been determined through comparison with known standards and through the application of computational methods that predict stereochemical outcomes [12] [14]. The compound's chiral centers contribute to its optical activity, with different enantiomers exhibiting distinct rotation values when analyzed by polarimetry [14] [25].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of alpha-Himachalene reveals significant structural complexity arising from the constrained bicyclic ring system and the presence of multiple substituents [22] [29]. The compound's conformation is primarily determined by the inherent ring strain associated with the seven-membered cycloheptene ring and the steric interactions between methyl substituents [23] [31].

Computational studies employing density functional theory methods have provided detailed insights into the preferred conformational arrangements of alpha-Himachalene [22] [31]. The bicyclic framework adopts a specific three-dimensional geometry that minimizes steric hindrance while maintaining optimal orbital overlap for the conjugated system [29] [31].

Conformational FeatureDescription
Ring System GeometryBicyclic fused ring system with constrained flexibility
Seven-membered RingAdopts envelope or boat-like conformation
Six-membered RingPartially saturated with chair-like geometry
Methylidene OrientationTerminal =CH₂ group adopts planar configuration
Methyl Group PositionsAxial and equatorial arrangements minimize steric clash

The seven-membered ring within alpha-Himachalene typically adopts an envelope or boat-like conformation to minimize angle strain and torsional strain [23] [31]. This conformational preference is influenced by the fusion with the six-membered ring and the positioning of the methylidene substituent [22] [29].

The six-membered ring component generally maintains a chair-like conformation, consistent with typical cyclohexane derivatives [31]. However, the fusion with the seven-membered ring introduces some distortion from the ideal chair geometry, resulting in slight deviations in bond angles and torsional arrangements [23] [29].

Molecular dynamics simulations have revealed that alpha-Himachalene exhibits limited conformational flexibility due to the rigid bicyclic framework [19] [22]. The compound's three-dimensional structure is relatively fixed, with minor fluctuations occurring primarily in the positioning of methyl substituents and the methylidene group [25] [31].

The conformational analysis has implications for understanding the compound's reactivity patterns, particularly in reactions involving the methylidene functionality and the double bond within the seven-membered ring [12] [31]. The three-dimensional arrangement of functional groups determines the accessibility of reactive sites and influences the stereochemical outcomes of chemical transformations [22] [25].

Alpha-himachalene represents one of the most significant sesquiterpene hydrocarbons found in nature, with its distribution primarily concentrated within the Cedrus genus of coniferous trees [2] [3]. The compound belongs to the himachalane class of sesquiterpenoids, characterized by their distinctive bicyclic framework derived from the himachalane skeleton [2] [4].

Primary Botanical Sources

The most abundant natural sources of alpha-himachalene are found within three major Cedrus species, each exhibiting distinct phytochemical profiles and geographical distributions. Cedrus atlantica (Atlas cedar), indigenous to the Atlas Mountains of Morocco, represents the most extensively studied source, with alpha-himachalene concentrations ranging from 7.4% to 17.1% of the total essential oil composition [5] [6] [7]. The essential oil yield from Atlas cedar wood typically ranges from 2.5% to 2.6% by weight, obtained through hydrodistillation or steam distillation methods [8] [7].

Cedrus libani (Lebanon cedar), found primarily in the mountainous regions of Lebanon, contains alpha-himachalene at concentrations between 10.5% and 14.2% of the wood essential oil [9] [5] [6]. This species has been historically significant, with its essential oils used in ancient embalming practices and referenced extensively in biblical texts [5]. The essential oil yield from Lebanon cedar heartwood is typically lower, approximately 0.75% by weight [9].

Cedrus deodara (Deodar cedar), distributed across the Himalayan regions of Afghanistan, Pakistan, China, Kashmir, and Nepal, exhibits the highest relative concentration of alpha-himachalene at 17.1% of the essential oil composition [10] [11]. The wood chips of this species yield approximately 2.0% essential oil content, with beta-himachalene being the dominant sesquiterpene at 38.3% [10] [11].

Secondary Plant Sources

Beyond the primary Cedrus sources, alpha-himachalene has been identified in various other plant species across different taxonomic families. The compound occurs in Malus species (apples), Capsicum annuum (bell peppers), and several aromatic plants including anise seed (Pimpinella anisum) at concentrations of 0.20% [12] [4] [13]. Additional botanical sources include Persicaria minor, Tanacetum longifolium, Cistus incanus, and Marsupella emarginata [2].

The occurrence in Mikania scandensa has been documented in the NEIST (North East Institute of Science and Technology) phytochemical database, demonstrating the compound's presence across diverse plant families [14]. Common oregano (Origanum vulgare) also contains detectable levels of alpha-himachalene, making it a potential biomarker for consumption of these food products [13].

Geographical and Environmental Influences

The phytochemical distribution of alpha-himachalene within Cedrus species exhibits significant geographical variation, influenced by factors including altitude, climate conditions, and soil composition [9] [15] [7]. Studies of Moroccan Atlas cedarwood have identified optimal growing conditions for himachalene production in locations such as Adrej, Tounfite, Tamjilt, and Ajdir, which consistently yield the highest essential oil concentrations [7].

The central middle Atlas region, characterized by limestone soils in semi-arid climates, produces cedar with different himachalene profiles compared to eastern middle Atlas regions with basaltic soils in sub-humid climates [7]. These environmental factors directly influence the relative proportions of alpha-, beta-, and gamma-himachalene isomers within the essential oil matrix.

Extraction and Isolation Techniques

Traditional Extraction Methods

Steam Distillation and Hydrodistillation remain the most widely employed traditional methods for alpha-himachalene extraction from botanical sources [16] [17] [18]. Steam distillation operates at temperatures between 100-110°C under atmospheric pressure, with extraction times typically ranging from 1-6 hours [16] [18]. The process involves the generation of steam in a separate boiler, which is then introduced into the plant material, carrying volatile oil constituents through vapor distillation [17].

Hydrodistillation involves the complete immersion of plant material in water, which is then heated to boiling [18]. This method typically operates at 100°C for 2-6 hours and has been demonstrated to yield approximately equivalent results to steam distillation, with yields of 2.5-2.6 mL per 100g of cedar wood material [8] [7]. The Clevenger apparatus is commonly employed for laboratory-scale hydrodistillation studies [9] [18].

Both traditional methods involve three fundamental physicochemical processes: hydrodiffusion of essential oils through plant membranes, hydrolysis of glycosidically bound compounds, and thermal decomposition of heat-sensitive components [18]. The separation of essential oil from the aqueous phase is achieved through density differences, with lighter-than-water oils collected in specialized receivers [18] [19].

Modern Advanced Extraction Technologies

Supercritical Fluid Extraction (SFE) using carbon dioxide has emerged as a superior method for alpha-himachalene isolation, offering enhanced selectivity and environmental sustainability [20] [21] [22] [23]. Operating conditions typically range from 35-50°C and 18-45 MPa pressure, with extraction times of 1-6 hours [21] [24]. The method provides yield improvements of 10-30% compared to traditional techniques while eliminating solvent residues [23].

Microwave-Assisted Extraction (MAE) operates at temperatures of 50-150°C under atmospheric pressure, significantly reducing extraction times to 5-30 minutes [25] [20]. This technique can improve yields by 15-25% through enhanced mass transfer and cellular disruption mechanisms [20]. However, careful temperature control is essential to prevent thermal degradation of heat-sensitive sesquiterpenes.

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to enhance mass transfer at moderate temperatures (40-60°C) [25] [26]. Extraction times range from 15-60 minutes, with yield improvements of 20-35% compared to conventional methods [20]. The technique is particularly effective for alpha-himachalene extraction due to its ability to disrupt cell walls without excessive heat application.

Pressurized Liquid Extraction (PLE) operates at temperatures of 50-200°C under pressures of 10-15 MPa, enabling rapid extraction in 5-20 minutes [25] [20]. This method can achieve yield improvements of 25-40% through enhanced solvent penetration and accelerated mass transfer kinetics.

Purification and Isolation Procedures

Column Chromatography serves as the primary purification technique for alpha-himachalene isolation from complex essential oil mixtures [27] [28] [29]. Silica gel (SiO₂) represents the most commonly employed stationary phase, with mobile phases consisting of hexane-ethyl acetate gradient systems [27]. The separation exploits differential polarity interactions, with nonpolar sesquiterpenes like alpha-himachalene eluting early in the chromatographic process [27] [29].

High-Speed Counter-Current Chromatography (HSCCC) offers advantages for natural product purification through its liquid-liquid separation mechanism, eliminating irreversible adsorption issues associated with solid stationary phases [25]. This technique enables excellent recovery of sample loads with minimal contamination and denaturation [25].

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides both quantitative determination and structural confirmation of alpha-himachalene [9] [31]. Retention indices for alpha-himachalene typically range around 1579, enabling reliable identification in complex mixtures [31]. Chiral chromatographic methods using cyclodextrin-based stationary phases allow separation of stereoisomeric forms [32].

Optimization Parameters

Critical parameters for extraction optimization include temperature control, pressure regulation, extraction time, particle size of plant material, and solvent selection [20] [21] [22]. For supercritical CO₂ extraction, optimal conditions often involve temperatures of 35°C, pressures of 35 MPa, and extraction times of 2 hours with CO₂ flow rates of 20 L/hour [21].

Particle size reduction through grinding or milling enhances extraction efficiency by increasing surface area for mass transfer [18]. However, excessive comminution may lead to the extraction of undesirable compounds and complicate purification procedures [18].

Biosynthetic Pathways in Terpenoid Metabolism

Terpenoid Backbone Biosynthesis

Alpha-himachalene biosynthesis occurs through the classical terpenoid metabolic pathway, utilizing two distinct biochemical routes for the production of essential five-carbon building blocks [33] [34] [35]. The Mevalonate (MVA) pathway, localized in the cytosol and endoplasmic reticulum, provides the primary precursors for sesquiterpene biosynthesis including alpha-himachalene [34] [35] [36].

The MVA pathway initiates with the condensation of three acetyl-CoA molecules through a six-enzyme cascade, consuming three ATP molecules and two NADPH reducing equivalents to produce one molecule of isopentenyl diphosphate (IPP) [33] [35] [37]. The rate-limiting step involves the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate by HMG-CoA reductase, a highly regulated enzyme located within the endoplasmic reticulum membrane [33] [35].

The Methylerythritol Phosphate (MEP) pathway, operating exclusively within plastids, represents an alternative route utilizing pyruvate and glyceraldehyde-3-phosphate as starting materials [34] [35] [38]. While primarily responsible for monoterpene and diterpene biosynthesis, recent studies have demonstrated the MEP pathway's contribution to sesquiterpene formation through IPP trafficking between cellular compartments [38].

Isoprenoid Chain Elongation

The formation of farnesyl pyrophosphate (FPP), the direct precursor to alpha-himachalene, involves sequential condensation reactions catalyzed by farnesyl pyrophosphate synthase [39] [40] [41]. This prenyltransferase enzyme facilitates the condensation of dimethylallyl diphosphate (DMAPP) with two isopentenyl diphosphate (IPP) units through an SN2-like alkylation mechanism [42] [41].

The farnesyl pyrophosphate synthase contains two highly conserved DDXXD motifs that coordinate a trinuclear magnesium cluster, positioning the diphosphate substrates and triggering the ionization-condensation cascade [41]. The enzyme exhibits stereospecific control, ensuring the pro-R hydrogen elimination from the allylic substrate during each condensation step [39] [42].

Cyclization Mechanisms and Carbocation Chemistry

The transformation of farnesyl pyrophosphate to alpha-himachalene involves complex cyclization cascades mediated by sesquiterpene cyclase enzymes [43] [44] [45]. The initial step requires pyrophosphate cleavage to generate a highly reactive allylic carbocation, which undergoes rapid rearrangement and cyclization reactions within the enzyme active site [44] [45].

Beta-himachalene synthase, characterized from Cryptosporangium arvum, provides mechanistic insights into the cyclization process through detailed isotopic labeling studies [46] [45]. The enzyme catalyzes the formation of multiple sesquiterpene products including alpha-himachalene, beta-himachalene, gamma-himachalene, and structurally complex polycyclic compounds such as longifolene and longicyclene [46] [45].

The cyclization mechanism proceeds through a himachalyl cation intermediate (cation B), which serves as a common precursor for all three himachalene isomers [45]. Different deprotonation patterns from this central carbocation intermediate determine the specific isomer formed: alpha-himachalene results from deprotonation at the methylidene position, while beta- and gamma-himachalenes arise from alternative proton elimination sites [45].

Stereochemical Control and Enzyme Catalysis

The stereochemical course of himachalene formation involves specific geometric constraints imposed by the terpene cyclase active site architecture [45]. The initial C1-C6 cyclization proceeds through a syn-SN2' mechanism, establishing the bicyclic framework characteristic of the himachalane skeleton [45]. Subsequent hydride shifts and carbocation rearrangements occur with defined stereochemical outcomes, controlled by the enzyme's three-dimensional structure [45].

Molecular modeling studies suggest that differences in active site topology and flexible loop regions account for the varying product specificities observed among different himachalene synthases [44]. The enzyme active site functions as a chaperone, folding the isoprenoid chain into productive conformations while shielding reactive carbocation intermediates from premature quenching [44].

Metabolic Regulation and Control

The biosynthesis of alpha-himachalene is subject to multiple levels of metabolic regulation, including transcriptional control of pathway genes, post-translational enzyme modifications, and allosteric regulation of key enzymes [33] [47]. HMG-CoA reductase represents the primary regulatory control point, with its activity modulated by sterol-mediated feedback inhibition and circadian rhythmic expression patterns [33] [38].

Environmental stress conditions, including pathogen attack, mechanical wounding, and abiotic stress factors, can significantly upregulate sesquiterpene biosynthesis [48] [47]. This stress-induced production serves defensive functions, with sesquiterpenes acting as antimicrobial agents and signaling molecules in plant-environment interactions [48].

Comparative Analysis with Beta/Gamma Isomers

Structural and Stereochemical Differences

The three himachalene isomers—alpha, beta, and gamma—share the identical molecular formula C₁₅H₂₄ with a molecular weight of 204.35 g/mol, yet exhibit distinct structural features that confer unique chemical and biological properties [4] [49] [50]. Alpha-himachalene is characterized by its specific stereochemistry at positions 1 and 6, existing as either (1S,6S) or (1R,6R) enantiomers, with a distinctive methylidene group contributing to its bicyclic architecture [51] [2] [4].

Beta-himachalene displays a (4aR) configuration with tetramethyl substitution patterns that differentiate it from its isomeric counterparts [49] [53]. The structural arrangement features a unique positioning of methyl groups that influences both its physical properties and biological activities . This isomer typically represents the predominant sesquiterpene in Cedrus essential oils, often comprising 23.4-40.4% of the total oil composition [10] [15] [7].

Gamma-himachalene exists in multiple stereoisomeric forms, including (1S,6S), (1R,6R), (1R,6S), and (1S,6R) configurations [32] . The compound is characterized as himachal-4,10-diene, indicating the specific positions of its double bonds within the molecular framework [50] [55]. This structural variation contributes to its distinct chromatographic behavior and spectroscopic properties [32].

Chromatographic Separation and Identification

Gas chromatographic analysis reveals distinct retention indices for each himachalene isomer, enabling reliable identification and quantification in complex essential oil matrices [31]. Alpha-himachalene exhibits a retention index of 1579, beta-himachalene shows 1651, and gamma-himachalene demonstrates 1627 [31]. These differences reflect variations in volatility and molecular interactions with the stationary phase.

The elution order in typical GC-MS analysis follows the sequence: alpha-himachalene (earliest), gamma-himachalene (intermediate), and beta-himachalene (latest) [31]. This chromatographic behavior correlates with the compounds' boiling points and intermolecular interaction strengths, providing a reliable analytical framework for isomer differentiation.

Enantioselective chromatographic methods utilizing chiral stationary phases, particularly diethyl-tert-butyldimethylsilyl-β-cyclodextrin based capillary columns, enable the separation and quantification of individual stereoisomers [32]. These techniques are essential for understanding the stereochemical complexity of gamma-himachalene and determining enantiomeric compositions in natural sources.

Biosynthetic Relationships and Formation Pathways

All three himachalene isomers originate from the common precursor farnesyl pyrophosphate through divergent cyclization pathways mediated by sesquiterpene cyclase enzymes [45]. The formation mechanisms involve a shared himachalyl cation intermediate, with the final isomer identity determined by specific deprotonation patterns and carbocation rearrangement sequences [45].

Beta-himachalene synthase from Cryptosporangium arvum demonstrates the multiproduct nature of these enzymes, producing all three isomers along with additional complex sesquiterpenes [46] [45]. The relative proportions of each isomer depend on enzyme structure, reaction conditions, and the specific stabilization of carbocation intermediates within the active site [45].

Mechanistic studies using isotopically labeled precursors have revealed that the 1,11-cyclization step proceeds through a syn-SN2' mechanism, establishing the initial ring structure common to all himachalenes [45]. Subsequent reactions, including hydride shifts and additional cyclizations, determine the final substitution patterns and stereochemistry of each isomer [45].

Distribution Patterns in Natural Sources

The relative distribution of himachalene isomers varies significantly among Cedrus species and even within individual trees based on geographical and environmental factors [9] [10] [15]. Cedrus deodara typically shows the highest concentration of beta-himachalene (38.3%), followed by alpha-himachalene (17.1%) and gamma-himachalene (12.6%) [10] [11].

Cedrus atlantica exhibits more variable isomer ratios, with beta-himachalene ranging from 23.4-40.4%, alpha-himachalene from 7.4-16.4%, and gamma-himachalene from 5.1-8.6% [7]. These variations correlate with specific geographical provenances, altitude, climate conditions, and soil composition [7].

Cedrus libani demonstrates intermediate concentrations, with reported values of 21.9% beta-himachalene and 10.5-14.2% alpha-himachalene [9] [6]. The presence of gamma-himachalene in this species has been documented but specific quantitative data varies among studies [9].

Biological Activities and Pharmacological Properties

While all three himachalene isomers exhibit biological activities, their potencies and mechanisms of action differ based on structural variations [56]. Alpha-himachalene demonstrates anti-inflammatory, antimicrobial, and analgesic properties, with specific activities against Gram-positive bacteria and antifungal effects against Aspergillus fumigatus [56].

Beta-himachalene shows comparable antimicrobial activities but exhibits distinct pharmacokinetic properties and tissue distribution patterns . The compound's tetramethyl substitution pattern influences its lipophilicity and membrane permeability, affecting bioavailability and cellular uptake mechanisms .

Gamma-himachalene demonstrates unique binding affinities in molecular docking studies, suggesting potential applications in neurotransmitter modulation and smooth muscle regulation . The multiple stereoisomeric forms contribute to varying biological activities, with specific enantiomers showing enhanced selectivity for particular molecular targets [32] .

Chemical Reactivity and Transformation Products

The chemical reactivity of himachalene isomers varies based on their specific substitution patterns and stereochemistry [57] [58] [59]. Alpha-himachalene undergoes characteristic reactions including hydrochlorination, epoxidation, and cyclopropanation, yielding derivative compounds with modified biological activities [57] [58].

Beta-himachalene serves as a precursor for arylhimachalene derivatives used in perfumery applications [58] [59]. The compound's reactivity patterns enable selective functionalization reactions, including oxidation to form himachalene oxides and rearrangement to generate atlantone derivatives [58].

Gamma-himachalene exhibits distinct reactivity due to its himachal-4,10-diene structure, with double bonds positioned for selective chemical modifications [50]. These structural features enable specific derivatization reactions that can enhance biological activities or modify physicochemical properties [32].

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Dates

Last modified: 02-18-2024

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